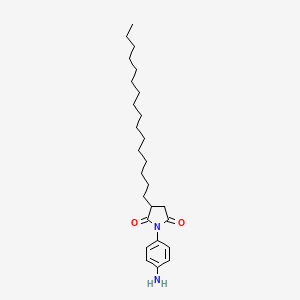
1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a pyrrolidine ring, which is further substituted with a hexadecyl chain. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction using 4-aminophenyl halide and the pyrrolidine ring.
Attachment of the Hexadecyl Chain: The hexadecyl chain can be attached through an alkylation reaction using a hexadecyl halide and the aminophenyl-pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-aminophenyl halide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted aminophenyl derivatives.
科学研究应用
1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The hexadecyl chain can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione can be compared with other similar compounds such as:
1-(4-Aminophenyl)-3-octadecylpyrrolidine-2,5-dione: Similar structure but with an octadecyl chain instead of a hexadecyl chain.
1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione: Similar structure but with a dodecyl chain instead of a hexadecyl chain.
The uniqueness of this compound lies in its specific chain length and the resulting physicochemical properties, which can influence its biological activity and applications.
属性
CAS 编号 |
922706-71-6 |
|---|---|
分子式 |
C26H42N2O2 |
分子量 |
414.6 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-3-hexadecylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-21-25(29)28(26(22)30)24-19-17-23(27)18-20-24/h17-20,22H,2-16,21,27H2,1H3 |
InChI 键 |
WPMRQSVSCMCTJT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


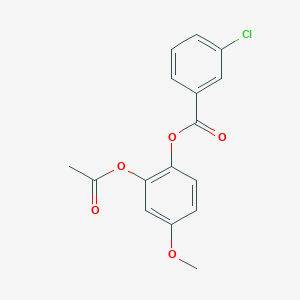


![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)

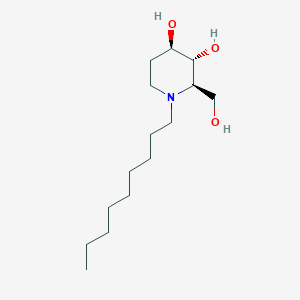
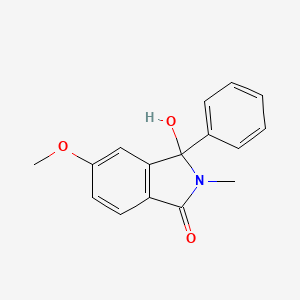
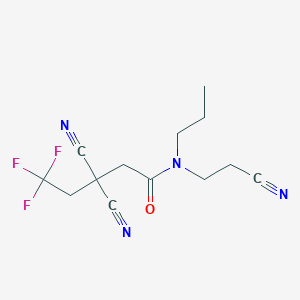
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)

![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)
